![molecular formula C14H16ClN3O2 B2533191 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide CAS No. 19854-82-1](/img/structure/B2533191.png)
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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Description
The compound "3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide" is a chemical that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential as therapeutic agents. The compound is structurally related to various pyrazolone derivatives that have been synthesized and analyzed in the provided papers.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the reaction of phenylhydrazine with dicarbonyl compounds, as indicated in the synthesis of a related compound where a pyrazol ring was synthesized through the nucleophilic attack on a carbonyl group . The regiospecific synthesis of pyrazolone derivatives is also highlighted, where the correct identification of the regioisomer formed is crucial and can be confirmed by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the equilibrium geometry and vibrational wavenumbers of a related compound were computed using density functional theory, which is a common method for investigating the molecular structure of organic compounds . The molecular electrostatic potential study of this compound revealed the negative and positive regions, indicating possible sites for electrophilic and nucleophilic attacks, respectively .
Chemical Reactions Analysis
The reactivity of pyrazolone derivatives can be inferred from their molecular structure. The presence of electron-rich regions, such as the carbonyl group and phenyl rings, suggests that these compounds can undergo electrophilic substitution reactions. Similarly, the positive regions localized over the nitrogen atoms indicate that these sites may be susceptible to nucleophilic attacks . The formation of hydrogen-bonded chains in some pyrazolone derivatives also demonstrates their ability to engage in intermolecular interactions, which can influence their reactivity and crystal packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can vary widely depending on their specific substituents and molecular structure. For example, the presence of a chloro substituent can influence the electronic properties and potentially the biological activity of the compound . The crystal packing of these compounds can be affected by the presence of functional groups capable of forming hydrogen bonds or other weak interactions . The study of complexes formed with metals, such as palladium, also provides insight into the coordination chemistry and potential applications of pyrazolone derivatives in catalysis .
Scientific Research Applications
Heterocyclic Synthesis
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide and its derivatives play a crucial role in heterocyclic synthesis. For example, enaminonitriles derived from this compound have been used to synthesize various heterocyclic compounds including pyrazole, pyridine, and pyrimidine derivatives. These processes often involve reactions with hydrazine hydrate or malononitrile, leading to the formation of diverse compounds like antipyrine derivatives, thiopyrimidine derivatives, and pyridine derivatives, characterized by spectral data (Fadda, Etman, El-Seidy, & Elattar, 2012).
Crystal Structure Analysis
The crystal structure of various derivatives of this compound has been analyzed, providing insights into their molecular conformations and interactions. Studies have focused on the hydrogen bonding patterns and the angles formed between different molecular groups. These structural analyses have been essential in understanding the physical and chemical properties of these compounds (Butcher, Mahan, Nayak, Narayana, & Yathirajan, 2012; Mahan et al., 2013; Butcher, Mahan, Nayak, Narayana, & Yathirajan, 2012).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potential of derivatives of this compound. For example, Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown moderate to good antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. Similarly, compounds like 4-Aminoantipyrine derivatives have been screened for their anticancer properties against human tumor breast cancer cell lines, showing significant activity (Asiri & Khan, 2010; Ghorab, El-Gazzar, & Alsaid, 2014).
Molecular Conformation Studies
Detailed studies on the molecular conformations of various derivatives have been conducted. These studies involve analyzing the dihedral angles and hydrogen-bonding patterns, contributing to the understanding of their chemical behavior and potential applications in drug design and other fields (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
properties
IUPAC Name |
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIXXURPQMSLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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